molecular formula C6H5O5S- B1242898 2,3-Dihydroxybenzenesulfonate

2,3-Dihydroxybenzenesulfonate

Cat. No.: B1242898
M. Wt: 189.17 g/mol
InChI Key: VZYDKJOUEPFKMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroxybenzenesulfonate is a dihydroxybenzenesulfonate. It is a conjugate base of a 2,3-dihydroxybenzenesulfonic acid.

Scientific Research Applications

Chemisorption and Electrode Surface Studies

  • Chemisorption on Electrodes : 2,5-Dihydroxybenzenesulfonate (a compound related to 2,3-dihydroxybenzenesulfonate) has been studied for its chemisorption properties on Pd(111) electrode surfaces. It is found to be oxidatively chemisorbed and exists on the surface as benzoquinone sulfonate, with its orientation influenced by the bulky SO3− group (Soto et al., 2001).

Analytical Chemistry and Assay Interference

  • Analytical Interferences in Serum Assays : Calcium 2,5-dihydroxybenzenesulfonate, another related compound, has been reported to interfere with various serum assays including creatinine, glucose, cholesterol, uric acid, and triglycerides. This interference is significant in the management of diabetic patients (Muros et al., 1993).

Environmental Applications

  • Pollutant Extraction in Wastewaters : Methods using Isolute ENV+ polystyrene divinylbenzene sorbent have been developed for the enrichment of benzene- and naphthalenesulfonates (similar to this compound) from industrial wastewaters, indicating its significance in environmental remediation (Alonso et al., 1999).

Photocatalysis Research

  • Photocatalytic Degradation Studies : Research into the titanium dioxide-mediated photocatalytic degradation of benzenesulfonate (a compound structurally related to this compound) has provided insights into advanced oxidation processes for pollutant degradation in environmental applications (Szabó-Bárdos et al., 2011).

Synthesis and Molecular Association

  • Molecular Association and Structural Studies : The molecular association of 2,3-dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides, which share a structural similarity to this compound, has been explored. These studies reveal novel hydrogen-bonded dimers and contribute to understanding molecular interactions (Rajeev et al., 1998).

Properties

IUPAC Name

2,3-dihydroxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,7-8H,(H,9,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYDKJOUEPFKMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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